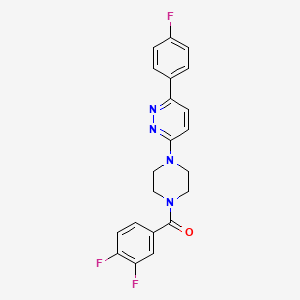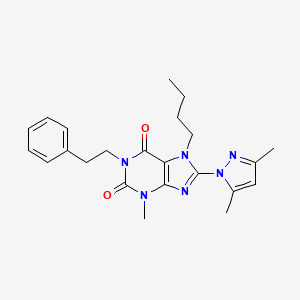
2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as 2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE, are known . They typically have a linear formula and a specific molecular weight .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions . The exact method would depend on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . The exact reactions would depend on the specific compound and the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These properties can include things like solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound has been the focus of various research efforts aimed at synthesizing novel heterocyclic compounds and evaluating their biological activities. While specific studies directly on 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide may be scarce, research on closely related pyrazolopyrimidine derivatives provides insight into the broader context of its potential applications.
Synthesis and Anticancer Potential : Rahmouni et al. (2016) discussed the synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds, including pyrazolopyrimidines, have shown cytotoxic activity against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Intermolecular Interactions and Structural Analysis : A study by Saeed et al. (2020) on antipyrine-like derivatives highlighted the importance of intermolecular interactions in stabilizing the crystal structure of these compounds, including hydrogen bonds and π-interactions. Such structural analyses are crucial for understanding the physicochemical properties of related compounds and designing drugs with desired biological activities (Saeed et al., 2020).
Insecticidal and Antibacterial Activities : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research indicates that derivatives of pyrazolopyrimidine have potential applications in developing new insecticides and antibiotics (Deohate and Palaspagar, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVHOHLDQKGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)


![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)


![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)
